molecular formula C16H19N5O2S B2671774 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide CAS No. 338773-75-4

4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2671774
CAS No.: 338773-75-4
M. Wt: 345.42
InChI Key: YGGFZJDGDYTHKP-MDZDMXLPSA-N
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Description

4-{[(1E)-4,4-Dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a conjugated dienyl backbone with electron-withdrawing cyano (-CN) and electron-donating dimethylamino (-NMe₂) substituents. The (1E)-configuration of the central double bond imposes a planar geometry on the dienyl chain, enhancing conjugation and influencing electronic properties. Sulfonamides are historically significant for antimicrobial activity, but substituents like the dienyl-dicyano moiety in this compound may modulate reactivity, solubility, or target specificity.

Properties

IUPAC Name

4-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-20(2)16(13(11-17)12-18)9-10-19-14-5-7-15(8-6-14)24(22,23)21(3)4/h5-10,19H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGFZJDGDYTHKP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4,4-dicyano-3-(dimethylamino)buta-1,3-diene with N,N-dimethylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .

Scientific Research Applications

Applications in Medicinal Chemistry

2.1 Anticancer Research

One of the primary applications of this compound is in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dicyano group is known to enhance biological activity by facilitating interactions with biological targets.

Case Study : A study published in Journal of Medicinal Chemistry indicated that derivatives of dicyano compounds showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as anticancer drugs .

2.2 Antimicrobial Activity

The sulfonamide moiety present in this compound is associated with antimicrobial properties. Compounds containing sulfonamide groups are well-documented for their effectiveness against bacterial infections.

Case Study : Research conducted on similar sulfonamide derivatives demonstrated broad-spectrum antimicrobial activity, making them viable candidates for antibiotic development .

Applications in Material Science

3.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electronic Properties Comparison

PropertyValue
Band Gap2.0 eV
Conductivity105^{-5} S/cm
StabilityHigh (up to 200 °C)

Research has indicated that compounds with similar structures can achieve high efficiency in light absorption and charge transport, essential for the performance of OLEDs .

Applications in Photochemistry

4.1 Photostability Studies

The compound's ability to absorb light makes it an interesting candidate for photochemical studies. Its stability under UV light exposure is crucial for applications in coatings and materials that require long-lasting performance.

Case Study : A recent investigation into the photostability of dicyano compounds found that they maintained structural integrity under prolonged UV exposure, indicating potential for use in protective coatings .

Mechanism of Action

The mechanism of action of 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dienyl-dicyano system creates a highly conjugated, electron-deficient backbone, distinguishing it from compounds with simpler alkyl or aryl substituents. This conjugation may enhance UV-Vis absorption properties or stabilize charge-transfer interactions .
  • Unlike ’s acetamide derivative, the target compound’s dimethylamino group increases basicity, which could influence protonation states under physiological conditions .

Physicochemical Properties

Property Target Compound Compound Compound Compound
Polarity High (due to -CN, -SO₂NH₂) Moderate (-NO₂, -SPh) Moderate (-NMe₂, -TBS) Low-moderate (-COCH₃)
Melting Point Likely high (>473 K inferred) Not reported Not reported 472 K
Solubility Polar aprotic solvents (DMF, DMSO) Limited in water (hydrophobic -SPh) Organic solvents (THF, CH₂Cl₂) Methanol/water mixtures

Key Inferences :

  • The cyano and sulfonamide groups in the target compound suggest higher melting points and lower organic solubility compared to ’s silyloxy-protected diene, which is tailored for synthetic intermediates.
  • ’s compound exhibits a melting point of 472 K, likely due to hydrogen bonding via sulfonamide and acetamide groups. The target compound’s stronger dipolar interactions (from -CN) may further elevate its melting point .

Biological Activity

The compound 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide , often referred to by its structural formula, exhibits significant biological activity that merits detailed exploration. This article aims to summarize the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a sulfonamide group, a dicyano moiety, and a dimethylamino group. Its molecular formula is C15H16N4O2SC_{15}H_{16}N_4O_2S with a molecular weight of approximately 320.38 g/mol. The presence of the dicyano group is particularly noteworthy as it may contribute to the compound's reactivity and biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide exhibit promising antitumor properties. For instance, derivatives of benzimidazole and benzothiazole have shown significant antitumor activity by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves intercalation into DNA or binding to the minor groove of DNA, which disrupts essential cellular processes such as replication and transcription .

Case Study: Antitumor Efficacy

In a study evaluating the effectiveness of related compounds against lung cancer cell lines (A549, HCC827), the IC50 values demonstrated that these compounds could significantly inhibit cell growth in both 2D and 3D cultures. The results indicated that the compounds were more effective in 2D assays compared to 3D formats, suggesting differences in cellular environments may influence drug efficacy .

Antimicrobial Activity

The antimicrobial potential of 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide has also been explored. Similar compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntitumorA549, HCC827DNA intercalation, inhibition of replication
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell wall synthesis

The biological activity of 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide can be attributed to several mechanisms:

  • DNA Binding : The compound likely binds to DNA through intercalation or groove binding, leading to inhibition of DNA-dependent enzymes.
  • Cell Cycle Arrest : By disrupting normal DNA function, these compounds can induce cell cycle arrest at specific checkpoints.
  • Apoptosis Induction : The resultant stress on cellular mechanisms can lead to programmed cell death (apoptosis), particularly in cancer cells.

Q & A

Q. How can researchers optimize the synthesis of this compound to ensure high purity and yield?

Methodological Answer:

  • Stepwise synthesis control : Prioritize temperature (e.g., 140 °C for cyclization steps), solvent selection (polar aprotic solvents like dimethylformamide for sulfonamide coupling), and pH adjustment to minimize side reactions .
  • Catalysts : Use triethylamine or similar bases to facilitate sulfonamide bond formation .
  • Purification : Employ recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound, validated by HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, sulfonamide protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and π-conjugation in the dicyano-dienyl moiety .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (pH 4–10) using nephelometry or UV-Vis spectroscopy (λmax tracking) .
  • Stability studies : Incubate at 25°C/37°C for 24–72 hours; monitor degradation via HPLC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during derivatization (e.g., unexpected byproducts)?

Methodological Answer:

  • Mechanistic studies : Use kinetic isotope effects (KIEs) or trapping experiments (e.g., TEMPO for radical intermediates) to identify competing pathways .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (temperature, solvent ratio) and identify interactions causing variability .

Q. How can computational modeling predict the compound’s electronic structure and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior (e.g., dicyano group as electron acceptor) .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., DMSO vs. water) .

Q. What experimental approaches elucidate the compound’s enzyme inhibition mechanism?

Methodological Answer:

  • Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations; use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for target enzymes .

Q. How can researchers address discrepancies in biological activity data across assays?

Methodological Answer:

  • Orthogonal validation : Cross-check results using SPR (surface plasmon resonance), fluorescence polarization, and cellular assays (e.g., IC50 comparisons) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to identify assay-specific variables (e.g., cell line variability, serum interference) .

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